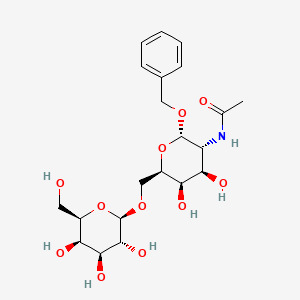

![molecular formula C₄₂H₈₁NO₈ B1140050 Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- CAS No. 148347-40-4](/img/structure/B1140050.png)

Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

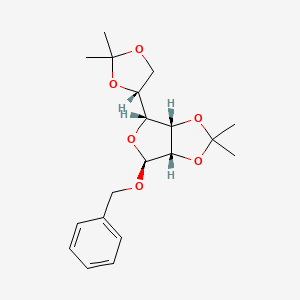

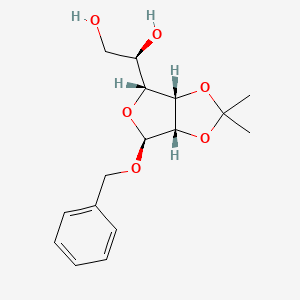

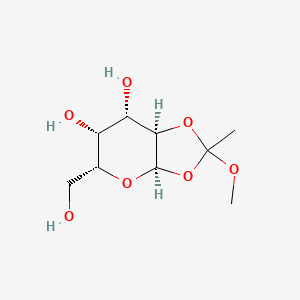

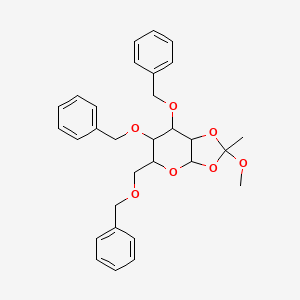

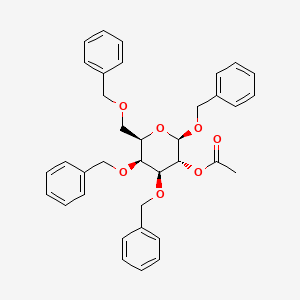

The compound is also known as N-Octadecanoyl-sulfatide . It is a product in the category of Sulfatides . The molecular formula of the compound is C₄₂H₈₁NO₈ and it has a molecular weight of 728.09.

Molecular Structure Analysis

The molecular structure of the compound can be represented by the following SMILES notation:O=C(NC(COC1OC(CO)C(O)C(OS(=O)(=O)O)C1O)C(O)C=CCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a freezer .科学的研究の応用

Flotation Separation of Minerals

Octadecanamide has been used as a surfactant in the flotation separation of minerals . Specifically, it has been applied in the separation of fluorite and calcite. The compound enhances the selectivity and collecting ability of oleic acid, a primary collector in fluorite flotation .

Electrochemical Impedance Spectroscopy

Octadecanamide has been integrated into a self-assembled monolayer on a gold electrode for electrochemical impedance spectroscopy . This application provides insights into the structural integrity and interaction with anti-mycolic acid antibodies .

Immunostimulation and Anti-tumor Activity

Alpha-Galactosyl-C18-ceramide (α-GalCer) is a synthetic glycolipid derived from galactosylceramides isolated from the marine sponge Agelas mauritianus . It is a potent immunostimulant and shows strong anti-tumor activity in many in vivo models .

High-throughput Quantification of Ceramides

Alpha-Galactosyl-C18-ceramide is a type of ceramide, a family of lipid mediators. A high-throughput isotope dilution liquid chromatography-negative ion electrospray tandem mass spectrometry method has been developed for accurate quantification of ceramides .

Breast Cancer Research

Ceramides, including alpha-Galactosyl-C18-ceramide, have been extensively studied in breast cancer research . They play a role in various biological processes, including cell proliferation, apoptosis, and stress response . Understanding the synthesis and turnover of ceramides in breast cancer can offer potential strategies to improve therapy .

Sphingolipid Metabolism

Alpha-Galactosyl-C18-ceramide is part of the complex and dynamic sphingolipid network. Sphingolipids, including ceramides, play a fundamental role in maintaining the stability of cell membrane structure and mediating signal transduction . Understanding the metabolism of these sphingolipids can provide insights into various diseases and potential therapeutic strategies .

作用機序

Target of Action

Alpha-Galactosyl-C18-ceramide, also known as α-Galactosylceramide (α-GalCer), primarily targets Invariant Natural Killer T (iNKT) cells . iNKT cells are a unique subset of T cells that express both T cell receptor and NK cell markers . They play a crucial role in the immune response against various diseases, including cancer .

Mode of Action

The interaction of α-GalCer with its target iNKT cells is mediated through the CD1d molecule . The invariant T cell receptor of the iNKT cell binds to the CD1d:glycolipid complex, leading to the activation of iNKT cells . This interaction triggers a cascade of immune responses, including the release of a range of cytokines .

Biochemical Pathways

Upon activation, iNKT cells rapidly secrete both Th1 and Th2 cytokines . These cytokines then activate other immune cells, such as NK cells, leading to a potent immune response . This process forms part of the body’s broader immune response, contributing to its ability to fight off diseases, including cancer .

Pharmacokinetics

It is known that α-galcer has a strong immunostimulatory effect and shows potent anti-tumor activity in many in vivo models .

Result of Action

The activation of iNKT cells by α-GalCer leads to a potent immune response against various diseases . In the context of cancer, this immune response can result in the destruction of tumor cells . Furthermore, α-GalCer has been shown to protect against spontaneous, carcinogen-, or oncogene-induced primary tumor formation in mice .

特性

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYQEDCYNANIPI-XNQSXISPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)